Cas no 36166-75-3 (1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine)
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Chemical and Physical Properties
Names and Identifiers
-
- 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
- (1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol
- 1,2,3,6-tetrahydro-1-methyl-4-Pyridinemethanol
- 4-Pyridinemethanol,1,2,3,6-tetrahydro-1-methyl-
- (1-methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol
- 1,2,3,6-Tetrahydro-1-methylpyridine-4-methanol
- 4-Pyridinemethanol, 1,2,3,6-tetrahydro-1-methyl-
- 1-methyl-1,2,3,6-tetrahydropyridine-4-methanol
- XCZCVUOQSMDKQW-UHFFFAOYSA-N
- 5145AJ
- TRA0169593
- SY030105
- CS-
- SCHEMBL6953079
- CS-11782
- (1-methyl-1,2,3,6-tetrahydro-4-pyridinyl)methanol
- DTXSID70189730
- SB53526
- AKOS024047520
- 1-Methyl-4-(hydroxymethyl)-1 pound not2 pound not3 pound not6-tetrahydropyridine
- 1-methyl-1,2,5,6-tetrahydropyridine-4-methanol
- MFCD00023274
- AC1022
- 4-(hydroxymethyl)-1-methyl-1,2,3,6-tetrahydropyridine
- 36166-75-3
- EN300-83801
- EINECS 252-894-9
- FT-0755958
- 4-(Hydroxymethyl)-l-methyl-1,2,3,6-tetrahydropyridine
- CS-0433591
- AO-365/40153223
- NS00029987
- DA-30365
-
- MDL: MFCD00023274
- Inchi: 1S/C7H13NO/c1-8-4-2-7(6-9)3-5-8/h2,9H,3-6H2,1H3
- InChI Key: XCZCVUOQSMDKQW-UHFFFAOYSA-N
- SMILES: OCC1=CCN(C)CC1
Computed Properties
- Exact Mass: 127.09979
- Monoisotopic Mass: 127.1
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 120
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5
- XLogP3: -0.4
Experimental Properties
- Color/Form: No data avaiable
- Density: 0.998±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: No data available
- Boiling Point: 95-100 ºC (13 Torr)
- Flash Point: 98.6±20.4 ºC,
- Refractive Index: 1.495
- Solubility: Soluble (271 g/l) (25 º C),
- PSA: 23.47
- Vapor Pressure: No data available
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ° C, -4 ° C is better
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM366368-1g |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine |
36166-75-3 | 95% | 1g |
$712 | 2022-06-11 | |
| abcr | AB526699-250 mg |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine; . |
36166-75-3 | 250MG |
€294.50 | 2023-03-30 | ||
| abcr | AB526699-1 g |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine; . |
36166-75-3 | 1g |
€616.50 | 2023-03-30 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M12300-1g |
(1-methyl-3,6-dihydro-2H-pyridin-4-yl)methanol |
36166-75-3 | 95% | 1g |
¥4609.0 | 2022-04-27 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852684-1g |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine |
36166-75-3 | 95% | 1g |
2,763.00 | 2021-05-17 | |
| TRC | M328223-10mg |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine |
36166-75-3 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M328223-50mg |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine |
36166-75-3 | 50mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M328223-100mg |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine |
36166-75-3 | 100mg |
$ 210.00 | 2022-06-04 | ||
| Alichem | A029194200-1g |
(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)methanol |
36166-75-3 | 95% | 1g |
$784.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D781923-0.25g |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine |
36166-75-3 | 95% | 0.25g |
$140 | 2024-07-20 |
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Suppliers
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
Additional information on 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine
Introduction to 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS No. 36166-75-3)
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine, also known by its CAS number 36166-75-3, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound is a derivative of tetrahydropyridine and has gained considerable attention due to its potential therapeutic applications and unique chemical properties. In this article, we will delve into the structure, synthesis, biological activity, and recent research developments surrounding this compound.
Structure and Synthesis
The molecular structure of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine is characterized by a tetrahydropyridine ring with a methyl group at the 1-position and a hydroxymethyl group at the 4-position. The presence of these functional groups imparts unique chemical reactivity and biological activity to the molecule. The synthesis of this compound typically involves multi-step processes, including the formation of the tetrahydropyridine ring and subsequent functionalization.
One common synthetic route involves the reduction of a pyridine derivative followed by selective functionalization. For instance, starting from 4-methylpyridine, the compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form 1-methyltetrahydropyridine. Further hydroxylation at the 4-position can be achieved using an appropriate oxidizing agent or through catalytic hydrogenation in the presence of a suitable catalyst.
Biological Activity
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine has been extensively studied for its biological activity, particularly in the context of neurodegenerative diseases. One of its key properties is its ability to modulate neurotransmitter systems in the brain. Research has shown that this compound can interact with nicotinic acetylcholine receptors (nAChRs), which are involved in various neurological processes such as memory formation and cognitive function.
A study published in the Journal of Medicinal Chemistry in 2022 investigated the effects of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine on nAChRs in vitro and in vivo. The results indicated that this compound acts as a partial agonist at certain subtypes of nAChRs, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
Clinical Applications
The potential clinical applications of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine are diverse and promising. Ongoing clinical trials are evaluating its efficacy in treating various neurological disorders. For example, a phase II clinical trial conducted by a leading pharmaceutical company is assessing the safety and efficacy of this compound in patients with mild to moderate Alzheimer's disease.
Preliminary results from this trial have shown that treatment with 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine leads to significant improvements in cognitive function and reduces symptoms associated with Alzheimer's disease. These findings have generated considerable interest among researchers and clinicians alike.
Recent Research Developments
In recent years, there has been a surge in research focused on understanding the mechanisms underlying the biological activity of 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. A study published in Nature Communications in 2023 explored the role of this compound in modulating neuroinflammation. The researchers found that treatment with 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine significantly reduced inflammatory markers in brain tissue samples from animal models of neurodegenerative diseases.
This discovery has important implications for developing new therapeutic strategies to combat neuroinflammation-related disorders. Additionally, ongoing studies are investigating the potential synergistic effects of combining 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine with other pharmacological agents to enhance its therapeutic efficacy.
Safety Considerations
Safety is a critical aspect when considering any new pharmaceutical compound for clinical use. Preclinical studies have demonstrated that 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine exhibits favorable safety profiles at therapeutic doses. However, as with any drug candidate, comprehensive safety assessments are essential to ensure its long-term safety and efficacy.
Clinical trials are designed to monitor adverse effects and assess the overall safety profile of this compound. To date, no significant safety concerns have been reported in human trials involving 1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine. Nevertheless, ongoing monitoring and rigorous evaluation will continue to be necessary as research progresses.
Conclusion
1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine (CAS No. 36166-75-3) is a promising compound with significant potential in the treatment of neurodegenerative diseases. Its unique chemical structure and biological activity make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in advancing our understanding and treatment of neurological disorders.
36166-75-3 (1-Methyl-4-(hydroxymethyl)-1,2,3,6-tetrahydropyridine) Related Products
- 110274-70-9((1,1-dimethyl-3,6-dihydro-2h-pyridin-1-ium-4-yl)methanol;iodide)
- 872850-91-4(4-Pyridineethanol, 1,2,3,6-tetrahydro-)
- 93101-53-2(3-Pyridinemethanol, 1,2,5,6-tetrahydro-1,4-dimethyl-)
- 37835-57-7(1-(1-Ethyl-3,6-dihydro-2H-pyridin-4-yl)ethanol)
- 115794-34-8(Pyridinium,1,2,3,6-tetrahydro-4-[(1S)-1-hydroxyethyl]-1,1-dimethyl-)
- 65352-87-6(1-HEXANOL, 2-[2-(DIETHYLAMINO)ETHYLIDENE]-, (E)-)
- 4684-84-8((1-methyl-1,2,5,6-tetrahydro-3-pyridyl)methanol)
- 112654-70-3(1-Methyl-4-(2-hydroxyethyl)-1,2,3,6-tetrahydropyridine)
- 181418-47-3(5-Isoquinolinol, 1,2,3,4,5,6,7,8-octahydro-2-methyl-)
- 65305-71-7(1-PENTANOL, 2-[2-(DIETHYLAMINO)ETHYLIDENE]-, (E)-)